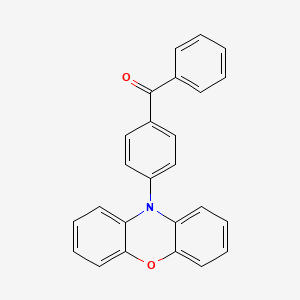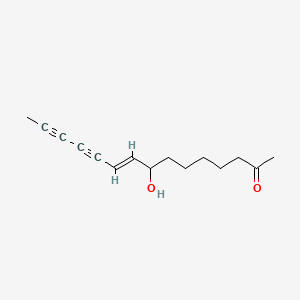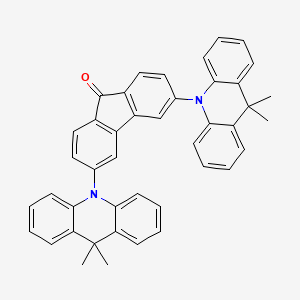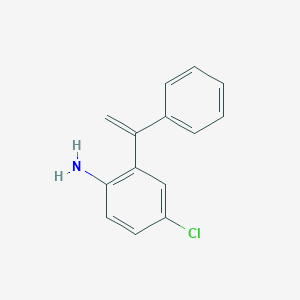
Benzenamine,4-chloro-2-(1-phenylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1-phenylvinyl)aniline is an organic compound that features a chloro-substituted aniline structure with a phenylvinyl group attached to the second carbon of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the nucleophilic aromatic substitution of chloroaniline derivatives with phenylvinyl reagents. This reaction typically requires strong electron-attracting substituents and very basic nucleophilic reagents .
Industrial Production Methods
Industrial production of 4-Chloro-2-(1-phenylvinyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents in a controlled environment ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-2-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Strong bases like sodium hydroxide and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline compounds depending on the nucleophile used.
科学研究应用
4-Chloro-2-(1-phenylvinyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-Chloro-2-(1-phenylvinyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution. The chloro group is replaced by nucleophiles, leading to the formation of various substituted products. The compound’s effects are mediated through its ability to form stable intermediates and react with specific nucleophiles .
相似化合物的比较
Similar Compounds
4-Chloroaniline: Similar structure but lacks the phenylvinyl group.
2-Phenylvinylaniline: Similar structure but lacks the chloro group.
Dichloroaniline: Contains two chloro groups but lacks the phenylvinyl group.
Uniqueness
4-Chloro-2-(1-phenylvinyl)aniline is unique due to the presence of both the chloro and phenylvinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .
属性
CAS 编号 |
3158-99-4 |
|---|---|
分子式 |
C14H12ClN |
分子量 |
229.70 g/mol |
IUPAC 名称 |
4-chloro-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
InChI 键 |
OSYKQMXKERGYJM-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)
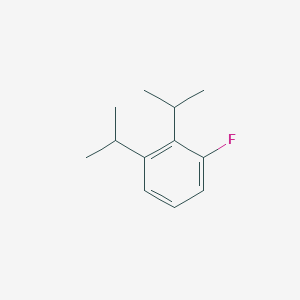
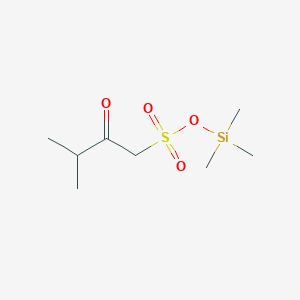



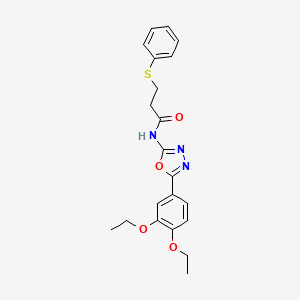
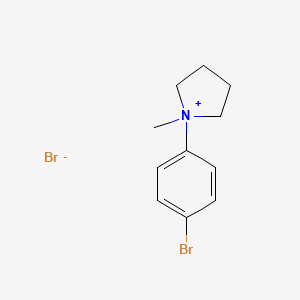
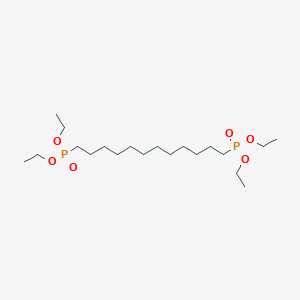
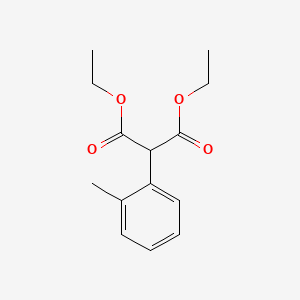
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
